Dichlorodenafil

Description

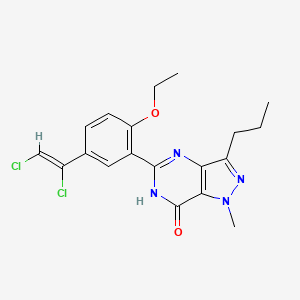

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[5-[(Z)-1,2-dichloroethenyl]-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N4O2/c1-4-6-14-16-17(25(3)24-14)19(26)23-18(22-16)12-9-11(13(21)10-20)7-8-15(12)27-5-2/h7-10H,4-6H2,1-3H3,(H,22,23,26)/b13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGSRGGXUFBMAP-RAXLEYEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=CCl)Cl)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)/C(=C/Cl)/Cl)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446089-84-4 | |

| Record name | Dichlorodenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446089844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICHLORODENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSL468O47N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Structure and Definitive Nomenclature of Dichlorodenafil

Systematic IUPAC Name: 5-(5-((Z)-1,2-dichlorovinyl)-2-ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

The systematic name for Dichlorodenafil, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 5-[5-[(Z)-1,2-dichloroethenyl]-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one. lgcstandards.comlgcstandards.com This name precisely describes the arrangement of atoms and functional groups within the molecule.

Chemical Formula (C19H20Cl2N4O2) and Precise Molecular Weight (407.29 g/mol )

The molecular formula for this compound is C19H20Cl2N4O2. lgcstandards.com This indicates that a single molecule of this compound contains 19 carbon atoms, 20 hydrogen atoms, 2 chlorine atoms, 4 nitrogen atoms, and 2 oxygen atoms. The calculated molecular weight of this compound is 407.29 g/mol . lgcstandards.com

| Property | Value |

|---|---|

| IUPAC Name | 5-(5-((Z)-1,2-dichlorovinyl)-2-ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one |

| Chemical Formula | C19H20Cl2N4O2 |

| Molecular Weight | 407.29 g/mol |

| Accurate Mass | 406.0963 |

Structural Elucidation of Key Moieties, with Emphasis on the (Z)-Dichlorovinyl Substitution

The structure of this compound is characterized by a central pyrazolo[4,3-d]pyrimidin-7-one core. Attached to this core are several key functional groups, or moieties, that define its chemical identity. These include a 2-ethoxyphenyl group, a 1-methyl group, and a 3-propyl group.

A defining feature of this compound is the substitution at the 5-position of the phenyl ring. Instead of the sulfonyl-N-methylpiperazine group found in sildenafil (B151), this compound possesses a (Z)-1,2-dichlorovinyl moiety. jst.go.jp This substitution represents a significant alteration to the molecular structure. The synthesis and subsequent spectroscopic analysis have confirmed this specific structural arrangement. jst.go.jp

Stereochemical Considerations: Identification of E/Z Isomerism

The presence of a carbon-carbon double bond in the dichlorovinyl substituent gives rise to the possibility of stereoisomerism. Specifically, this compound exhibits E/Z isomerism due to the restricted rotation around this double bond and the presence of different groups attached to each carbon of the double bond. studymind.co.ukpearson.com

The designation "(Z)" in the IUPAC name indicates the specific stereoisomer. lgcstandards.comlgcstandards.com The "Z" comes from the German word "zusammen," meaning "together." studymind.co.uklibretexts.orglibretexts.org This signifies that the groups with higher priority on each carbon of the double bond are on the same side. In the case of the dichlorovinyl group, the two chlorine atoms have higher priority than the hydrogen atom and the carbon atom of the phenyl ring, respectively, and their arrangement on the same side of the double bond defines the Z-isomer.

Comparative Structural Analysis with Sildenafil and Other Pyrazolopyrimidinone (B8486647) Analogues

This compound belongs to the pyrazolopyrimidinone class of compounds, which also includes sildenafil. nih.govresearchgate.net The core pyrazolo[4,3-d]pyrimidine structure is a common feature among these molecules. researchgate.net

The primary structural difference between this compound and Sildenafil lies in the substituent at the 5-position of the ethoxyphenyl ring. jst.go.jp In Sildenafil, this position is occupied by a sulfonyl group attached to a piperazine (B1678402) ring, which is further substituted with a methyl group. In this compound, this entire moiety is replaced by the (Z)-1,2-dichlorovinyl group. jst.go.jp

Other notable pyrazolopyrimidinone analogues include vardenafil (B611638). While sharing the broader classification, these compounds have distinct structural modifications. For instance, vardenafil and sildenafil differ in their heterocyclic ring systems and the substituent on the piperazine side chain. nih.gov These structural variations, though seemingly minor, can significantly influence the compound's interaction with its biological target. nih.gov

| Feature | This compound | Sildenafil |

|---|---|---|

| Core Structure | Pyrazolo[4,3-d]pyrimidin-7-one | Pyrazolo[4,3-d]pyrimidin-7-one |

| Substituent at Phenyl Ring Position 5 | (Z)-1,2-dichlorovinyl group | Sulfonyl-N-methylpiperazine group |

Synthetic Methodologies and Chemical Derivatization of Dichlorodenafil

Development of Efficient Synthetic Pathways for Dichlorodenafil

An efficient synthetic route for this compound has been developed, confirming the structure of this illegal additive found in dietary supplements. nih.govjst.go.jp The synthesis allows regulatory agencies to obtain authentic standard samples to help protect the public from unapproved and potentially harmful drug analogues. nih.govjst.go.jpmolaid.com To date, the primary described synthesis begins with a known chloroacetyl compound and proceeds through key chlorination and hydrolysis steps. jst.go.jp

The synthesis of this compound (compound 4 ) involves a multi-step process starting from a readily available chloroacetyl precursor, compound 7 . nih.govjst.go.jp

The reaction mechanism proceeds as follows:

Formation of Intermediate 6 : The initial step involves the treatment of the chloroacetyl compound 7 with a chlorinating agent. This converts it into the corresponding 7-chloropyrazolopyrimidinone intermediate, compound 6 . jst.go.jp

Formation of Intermediate 5 : The chloroacetyl 7-chloropyrazolopyrimidinone (6 ) is then reacted with excess phosphorus pentachloride (PCl₅). This reaction furnishes a mixture of isomers, with the desired (Z)-isomer, compound 5 , being the major product. jst.go.jp

Final Product Formation : The final step is a selective hydrolysis of the chloro-heterocyclic function in intermediate 5 . nih.govjst.go.jp This hydrolysis specifically targets the chloro group on the heterocyclic ring system, leaving the dichloroethenyl group intact and yielding the final product, this compound (4 ). jst.go.jp During this step, a small amount of an isomeric byproduct (8 ) may also be formed. jst.go.jp

A chemical reaction is a process that involves the breaking and forming of molecular bonds. mt.com The individual steps that constitute most reaction mechanisms are typically unimolecular, involving one molecule, or bimolecular, involving the combination of two molecules. mt.com

The successful synthesis of this compound relies on specific reagents and carefully controlled reaction conditions to maximize yield and selectivity. jst.go.jp

POCl₃-mediated Chlorination : The conversion of the chloroacetyl compound 7 to the 7-chloropyrazolopyrimidinone intermediate 6 is achieved using phosphorus oxychloride (POCl₃) as the critical reagent. nih.govjst.go.jp The reaction is typically carried out under reflux conditions for 72 hours. jst.go.jp Phosphorus oxychloride is also utilized in other synthetic contexts for deoxygenative aromatization and electrophilic chlorination. rsc.org

Chlorination with PCl₅ : To form intermediate 5 , the 7-chloropyrazolopyrimidinone 6 is treated with 4 equivalents of phosphorus pentachloride (PCl₅) in refluxing toluene (B28343) for 12 hours. jst.go.jp

Selective Hydrolysis : This crucial step transforms intermediate 5 into this compound (4 ). The selectivity of this hydrolysis is key to the success of the synthesis. nih.govjst.go.jp Optimized conditions involve treating intermediate 5 with concentrated hydrochloric acid (conc. HCl) in tert-butanol (B103910) (t-BuOH) at room temperature for 12 hours. jst.go.jp An alternative method uses a mixture of t-BuOH and water at room temperature for 12 hours, which also effects the selective hydrolysis of the chloroheterocycle. jst.go.jp The use of visible light has also been explored as a method for enabling selective hydrolysis of amides in other complex molecules. organic-chemistry.org

Table 1: Optimized Reaction Conditions for this compound Synthesis

| Step | Reactant | Critical Reagent(s) | Conditions | Product |

| 1 | Chloroacetyl compound 7 | POCl₃ | Reflux, 72 h | 7-chloropyrazolopyrimidinone 6 |

| 2 | Intermediate 6 | PCl₅ (4 equiv.) | Toluene, Reflux, 12 h | (Z)-isomer 5 |

| 3 | Intermediate 5 | conc. HCl / t-BuOH | Room Temperature, 12 h | This compound 4 |

The efficiency of the developed synthetic pathway is evaluated by its chemical yield and stereoselectivity at each step. jst.go.jp

Synthetic Yields : The reported synthesis demonstrates high efficiency. The POCl₃-mediated chlorination of compound 7 to intermediate 6 proceeds with an 88% yield. jst.go.jp The subsequent reaction with PCl₅ to form the desired (Z)-isomer 5 has an isolated yield of 66%. jst.go.jp The final selective hydrolysis step to produce this compound (4 ) is also highly efficient, with an 84% isolated yield. jst.go.jp In an alternative final step, selective hydrolysis of a different intermediate yielded 66% of this compound (4 ) along with a minor amount of an isomer (8 ). jst.go.jp

Stereochemical Selectivity : The synthesis shows a preference for the desired (Z)-isomer 5 during the chlorination with PCl₅. jst.go.jp The IUPAC name for the final product confirms this stereochemistry as 5-[5-[(Z)-1,2-dichlorovinyl]-2-ethoxy-phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one. lgcstandards.comlgcstandards.com Achieving high stereoselectivity is a significant challenge in chemical synthesis, where the goal is often to produce a single desired stereoisomer from a reaction that could potentially create multiple. chemrxiv.orgnih.govrsc.org

Table 2: Reported Yields for this compound Synthetic Pathway

| Reaction Step | Product | Isolated Yield |

| 7 → 6 | 7-chloropyrazolopyrimidinone 6 | 88% |

| 6 → 5 | (Z)-isomer 5 | 66% |

| 5 → 4 | This compound 4 | 84% |

Analogous Synthetic Strategies for Related PDE5i Compounds

The synthetic strategies for approved phosphodiesterase type 5 inhibitors (PDE5i) like Sildenafil (B151) and Vardenafil (B611638) share some similarities with the approach used for this compound. acs.org These established commercial syntheses often involve multi-step sequences and have been extensively reviewed. acs.orgresearchgate.net

Sildenafil Synthesis : The commercial synthesis of Sildenafil is a convergent process, meaning two complex parts of the molecule are synthesized separately before being joined together. acs.org Key steps include the preparation of a pyrazole (B372694) intermediate and a sulfonamide component, which are then combined through a sequence of hydrogenation, activation, and acylation reactions. acs.org

Vardenafil Synthesis : The synthesis of Vardenafil, which is structurally similar to Sildenafil, also involves analogous steps. acs.org For instance, the formation of the final product involves chlorosulfonation and sulfonamide formation, a sequence that is also present in the medicinal chemistry synthesis of Sildenafil. acs.org The synthesis of related sildenafil analogues for research purposes often involves acylating a known aminopyrazole and then cyclizing it under basic conditions. nih.gov

Importance of Synthesized this compound as a Chemical Reference Standard for Regulatory Agencies

The synthesis of this compound is critically important for public health and regulatory oversight. nih.govjst.go.jp As an unapproved and undeclared substance found in so-called 'natural' dietary supplements, its presence poses a significant risk to consumers. nih.govjst.go.jp

Regulatory bodies such as the US Food and Drug Administration (USFDA) and the European Medicines Agency (EMA) rely on high-purity chemical reference standards to accurately identify and quantify adulterants in consumer products. accustandard.comedqm.eu The efficient synthesis of this compound provides these agencies with a reliable source of authentic material. nih.govjst.go.jpmolaid.com This reference standard is essential for:

Developing and validating analytical methods for the detection of this compound in complex matrices like herbal supplements.

Confirming the structure of illegal additives isolated from seized products. nih.govjst.go.jp

Enabling law enforcement and regulatory actions against the distribution of adulterated and potentially harmful products. nih.gov

Without a certified reference standard, the accurate identification and quantification of such undeclared ingredients would be significantly more challenging for authorities. sigmaaldrich.com

Advanced Structural Characterization and Spectroscopic Analysis

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Elucidation

Mass spectrometry is a critical tool for the analysis of synthetic compounds like dichlorodenafil, offering high sensitivity and specificity for determining molecular weight and structural features.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. mdpi.comsci-hub.sersc.org This precision allows for the determination of a unique elemental formula, a crucial first step in identifying an unknown compound. mdpi.comjst.go.jp For this compound, HRMS analysis established a molecular formula of C₁₉H₂₀Cl₂N₄O₂. udel.educarlroth.com The ability to measure exact mass enables differentiation between compounds that may have the same nominal mass but different elemental compositions. sci-hub.se

| Compound | Elemental Formula | Measured Exact Mass [M-H]⁻ (m/z) | Theoretical Exact Mass (m/z) |

|---|---|---|---|

| This compound | C₁₉H₂₀Cl₂N₄O₂ | 405 | 406.0963 |

Note: The measured mass of the [M-H]⁻ ion is reported as m/z 405 in the source literature. udel.educarlroth.com

Tandem mass spectrometry, also known as MS/MS, is a technique where ions of a specific m/z are selected and fragmented to produce a pattern of smaller product ions. advatechgroup.comrsc.orghmdb.ca This fragmentation pattern is reproducible and serves as a structural fingerprint of the molecule. japsonline.com The analysis of this compound using MS/MS reveals a characteristic pattern of fragmentation. When the deprotonated molecule [M-H]⁻ at m/z 405 was selected as the precursor ion, it produced several key product ions upon fragmentation. udel.educarlroth.com

| Precursor Ion (m/z) | Product Ions (m/z) |

|---|---|

| 405 | 377, 341, 312, 297 |

Data sourced from references udel.educarlroth.com.

The fragmentation pathway of this compound can be understood by comparing it to that of sildenafil (B151) and its other analogues. Sildenafil-like compounds exhibit common fragmentation patterns, which aids in the identification of new, related structures. A characteristic fragmentation for sildenafil analogues involves the generation of product ions at m/z 311.15 and 283.12. The ion at m/z 311.15 typically arises from the cleavage and loss of the N-methylpiperazine group from the main structure.

The fragmentation of this compound shows some similarities but also key differences due to its unique dichlorovinyl group, which replaces the sulfonyl-N-methylpiperazine moiety found in sildenafil. carlroth.com The presence of a fragment ion at m/z 377 for this compound is also noted as a characteristic fragment in some sildenafil analogues, suggesting a common fragmentation pathway related to the core pyrazolopyrimidinone (B8486647) structure. However, the ions at m/z 341, 312, and 297 are specific to the dichlorovinyl structure of this compound. udel.educarlroth.com This comparative analysis is essential for distinguishing this compound from sildenafil and other known analogues during screening.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. advatechgroup.com Spectroscopic studies, including NMR, were used to definitively establish the structure of this compound as 5-(5-((Z)-1,2-dichlorovinyl)-2-ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one. carlroth.com A chemical synthesis of the compound was later performed, and the spectral data of the synthetic material were found to be identical to those of the this compound isolated from supplements, thus corroborating the proposed structure. carlroth.com

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, the number of protons of each type, and their neighboring protons through a phenomenon called spin-spin splitting. The chemical shift (δ) of each proton signal indicates its electronic environment. While it is confirmed that ¹H NMR was used to identify this compound, the specific chemical shifts and coupling constants from the primary literature are not detailed in the available search results. carlroth.com The interpretation of its spectrum would involve assigning signals to the ethoxy group, the propyl chain, the methyl group on the pyrazole (B372694) ring, the aromatic protons, and the protons of the dichlorovinyl group.

¹³C NMR spectroscopy provides a signal for each non-equivalent carbon atom in a molecule, revealing the carbon skeleton. advatechgroup.com The chemical shift of each carbon signal depends on its hybridization and the electronegativity of the atoms attached to it. The structure of this compound was confirmed using ¹³C NMR, among other spectroscopic methods. carlroth.com A full interpretation would involve assigning the observed signals to the carbonyl carbon, aromatic carbons, carbons of the pyrazole and pyrimidine (B1678525) rings, and the aliphatic carbons of the ethyl, propyl, and methyl groups, as well as the carbons of the dichlorovinyl moiety. Although the technique was instrumental in the compound's structural elucidation, the specific spectral data is not available in the provided literature. carlroth.com

Other Relevant Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Infrared Spectroscopy) for Structural Fingerprinting

Beyond mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, other spectroscopic methods such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy offer valuable data for the structural characterization of this compound. These techniques provide insights into the electronic and vibrational properties of the molecule, respectively, contributing to a comprehensive structural profile.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the chromophores present in the structure. science.gov For sildenafil and its analogues, the core pyrazolopyrimidine ring system and the substituted phenyl ring constitute the primary chromophores.

While specific UV-Vis spectral data for this compound is not extensively published in peer-reviewed literature, data from closely related sildenafil analogues can be used to infer its expected absorption properties. For instance, sildenafil analogues typically exhibit characteristic absorption maxima (λmax) in the UV region. jfda-online.com Studies on various analogues have shown λmax values that are indicative of the core structure. jfda-online.comjfda-online.comlawdata.com.tw

Based on the analysis of sildenafil and its analogues, the expected UV-Vis absorption maxima for this compound are presented below. The presence of the dichlorovinyl group may induce slight shifts in the absorption bands compared to other analogues.

Table 1: Predicted UV-Vis Absorption Maxima for this compound

| Predicted λmax (nm) | Associated Chromophore/Transition |

|---|---|

| ~220 - 230 | π → π* transition of the aromatic system |

This table is based on data reported for sildenafil and its analogues. jfda-online.comjfda-online.comlawdata.com.tw

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz Each functional group has a characteristic absorption frequency, making the IR spectrum a unique molecular fingerprint. nih.gov

The IR spectrum of this compound would be expected to show absorption bands corresponding to its key functional groups. The general regions for these absorptions can be predicted based on established correlation tables and data from other sildenafil analogues. jfda-online.comcore.ac.ukfda.gov.tw For example, the IR spectrum of a thio-sildenafil analogue showed characteristic peaks for an amine, an aromatic ring, and a thioketone group. jfda-online.com

Key expected IR absorption bands for this compound are detailed in the table below. These vibrational frequencies provide a detailed fingerprint of the molecule's structure.

Table 2: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 - 3000 | C-H Stretch | Aromatic Ring |

| ~2960 - 2850 | C-H Stretch | Alkyl groups (propyl, methyl) |

| ~1700 - 1680 | C=O Stretch | Amide (in pyrimidinone ring) |

| ~1630 - 1600 | C=C Stretch | Aromatic Ring & Dichlorovinyl |

| ~1600 - 1500 | C=C Stretch | Aromatic Ring |

| ~1470 - 1430 | C-H Bend | Alkyl groups |

| ~1300 - 1000 | C-O Stretch | Ether (ethoxyphenyl group) |

This table is based on established IR correlation tables and data reported for sildenafil and its analogues. jfda-online.comvscht.czcore.ac.uklibretexts.org

The combination of UV-Vis and IR spectroscopy provides a robust method for the preliminary identification and structural confirmation of this compound, complementing data from other analytical techniques. The unique spectral fingerprint derived from these methods is instrumental for forensic and quality control purposes.

Analytical Chemistry Methodologies for Detection and Quantification

Chromatographic Separation Techniques for Dichlorodenafil in Complex Matrices

Chromatography is a fundamental technique for separating individual components from a mixture. nih.govkhanacademy.org For a compound like this compound present in intricate samples, chromatographic separation is a critical first step before detection and quantification. digicollections.netbioglobax.com The separation is based on the differential distribution of the analyte between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or gas). nih.govasccollegekolhar.in

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceuticals and related substances, including this compound. humanjournals.com It utilizes a liquid mobile phase to separate components of a mixture, which are passed through a column packed with a solid stationary phase under high pressure. mpgpgcollegehardoi.in The development of a robust HPLC method is crucial for achieving reliable and reproducible results. pnrjournal.com

The process of HPLC method development involves several key steps:

Understanding Physicochemical Properties: Knowledge of the analyte's properties, such as polarity, solubility, and pKa, is essential for initial decisions on the separation mode and mobile phase composition. humanjournals.com

Column Selection: Reversed-phase columns, particularly C18 and C8, are commonly used for the analysis of PDE-5 inhibitors. pnrjournal.comsci-hub.st The choice depends on the hydrophobicity of the analyte and the desired retention characteristics.

Mobile Phase Optimization: A mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is typical for reversed-phase HPLC. pnrjournal.com The pH of the buffer and the gradient or isocratic elution profile are optimized to achieve the best separation between the analyte and other components. humanjournals.com For instance, in the analysis of multiple PDE-5 inhibitors, a gradient elution using acetonitrile and water containing 0.2% acetic acid has been found effective. researchgate.net

Detector Selection: A Diode Array Detector (DAD) or Ultraviolet (UV) detector is often used, as it provides information about the analyte's UV spectrum, aiding in identification. researchgate.net

The goal of method development is to achieve a good resolution between peaks, symmetrical peak shapes, and a reasonable analysis time. jetir.org Once developed, the method must be validated to ensure its accuracy, precision, linearity, and robustness. humanjournals.comjetir.org

Table 1: Key Parameters in HPLC Method Development for PDE-5 Inhibitors

| Parameter | Common Choices & Considerations | Rationale |

| Stationary Phase (Column) | Reversed-Phase (e.g., C18, C8) | Suitable for separating moderately polar to non-polar compounds like this compound. pnrjournal.comsci-hub.st |

| Mobile Phase | Acetonitrile/Methanol and Water (with additives like formic acid or acetic acid) | Organic modifiers control elution strength, while acidic additives improve peak shape and ionization efficiency for subsequent mass spectrometry. bioglobax.comresearchgate.net |

| Elution Mode | Gradient Elution | Often preferred for complex samples containing multiple analytes with a wide range of polarities, ensuring all compounds are eluted with good peak shape in a reasonable time. researchgate.net |

| Flow Rate | 0.2 - 1.5 mL/min | Optimized to balance analysis time with separation efficiency and system pressure. pnrjournal.comresearchgate.net |

| Detector | UV/DAD, Mass Spectrometry (MS) | UV/DAD provides spectral data for initial identification, while MS offers high selectivity and sensitivity for confirmation and quantification. researchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. It utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for much higher separation efficiency and significantly faster analysis times. sapub.org This high-throughput capability is particularly advantageous for screening large numbers of samples for potential adulterants like this compound. researchgate.netresearchgate.net

The application of UHPLC coupled with mass spectrometry has been successfully used for the simultaneous analysis of numerous anti-impotence compounds, including this compound. researchgate.net The enhanced resolution of UHPLC helps to separate isobaric compounds (compounds with the same nominal mass), which is critical for accurate identification by the mass spectrometer. Studies have demonstrated that UHPLC methods can screen for dozens of PDE-5 inhibitors and their analogs in a single run of less than 30 minutes. nih.gov For example, a UHPLC-Q-TOF MS method was developed for the rapid screening of vardenafil (B611638) analogues and other compounds, highlighting the technique's speed and efficiency. researchgate.net

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopic methods, providing a wealth of information for both qualitative and quantitative analysis. ijnrd.orgnih.govsaspublishers.com This approach is indispensable for the unambiguous identification of unknown or unexpected compounds like this compound in complex matrices. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that couples liquid chromatography with tandem mass spectrometry. eag.commeasurlabs.com After the LC separates the sample components, the effluent enters the mass spectrometer. saspublishers.com In a typical triple quadrupole (QqQ) instrument, the first quadrupole selects a specific precursor ion (e.g., the protonated molecule of this compound, [M+H]⁺). This ion is then fragmented in a collision cell, and the second mass spectrometer selects specific product ions for detection. measurlabs.com

This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as the combination of precursor and product ions is unique to a particular compound. nih.gov This makes LC-MS/MS an ideal tool for quantifying trace levels of this compound in challenging matrices like dietary supplements, even in the presence of interfering substances. researchgate.netrsc.org The method's high sensitivity allows for detection limits in the nanogram per gram (ng/g) or nanogram per milliliter (ng/mL) range. nih.gov

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) has become a powerful tool for screening exercises where the presence of specific adulterants is suspected or completely unknown. chromatographyonline.com Unlike tandem quadrupole MS, HRMS instruments (like Time-of-Flight or Orbitrap) measure the mass of ions with very high accuracy (typically within 5 ppm). researchgate.net This allows for the determination of the elemental composition of an unknown compound, providing strong evidence for its identification. mdpi.com

This capability is invaluable for:

Suspected-Target Screening: Analysts can search acquired data for the accurate masses of a list of known PDE-5 inhibitors and their analogs, including this compound. researchgate.net

Non-Target Screening: The data can be mined retrospectively for compounds that were not on the initial target list. nih.gov This is crucial for identifying novel, unapproved analogs of known drugs. chrom-china.com

LC-HRMS methods have been successfully developed for the high-throughput screening of hundreds of illegally added drugs in various products. chrom-china.com The combination of retention time, accurate mass measurement, and isotopic pattern analysis provides a high degree of confidence in the identification of compounds like this compound. researchgate.net

The hybrid Ion Trap-Time of Flight (IT-TOF) mass spectrometer combines the features of both technologies. shimadzu.com The ion trap allows for multistage tandem mass spectrometry (MSⁿ), where ions can be sequentially trapped and fragmented multiple times. mdpi.com This provides detailed structural information about the analyte. The TOF analyzer then provides high-resolution and accurate mass measurements for both the parent and fragment ions. mdpi.comshimadzu.com

This combination makes LC-IT-TOF MS a highly effective tool for both screening and identifying unknown compounds. researchgate.netmdpi.com An accurate and reliable screening method for PDE-5 inhibitors and their analogs, including this compound, was developed using HPLC coupled to IT-TOF MS. researchgate.net The method involved creating a spectral library containing the high-resolution tandem MS spectra of reference standards. mdpi.com When analyzing a sample, the system can compare the MS/MS spectrum of a suspected compound against the library for confident identification. mdpi.com The ability to obtain accurate mass data for fragment ions further aids in the structural elucidation of new or unexpected analogs. sci-hub.stnih.gov

Table 2: Comparison of Hyphenated Mass Spectrometry Techniques for this compound Analysis

| Technique | Primary Strength | Typical Application |

| LC-MS/MS (QqQ) | High sensitivity and selectivity for quantification (MRM mode). eag.comrsc.org | Targeted quantitative analysis of known compounds like this compound. |

| LC-HRMS (TOF, Orbitrap) | High mass accuracy, enabling elemental composition determination. chromatographyonline.comchrom-china.com | Suspected-target and non-target screening; identification of novel analogues. |

| LC-IT-TOF MS | MSⁿ fragmentation capability for detailed structural elucidation combined with high mass accuracy. mdpi.comshimadzu.com | Screening for and identification of unknown compounds; building spectral libraries. |

Sample Preparation Strategies for Analytical Integrity

The primary goal of sample preparation is to extract and isolate this compound from complex matrices, such as dietary supplements and food products, while removing interfering substances that could compromise analytical results. The choice of extraction technique depends on the nature of the sample matrix.

Commonly employed methods include:

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases.

Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb the analyte from a liquid sample, after which the analyte is eluted with a suitable solvent. diva-portal.orgadvatechgroup.com

Microwave-Assisted Extraction (MAE): This method utilizes microwave energy to heat the solvent and accelerate the extraction of analytes from a solid sample. researchgate.netmdpi.com

Ultrasound-Assisted Extraction (UAE): This technique employs high-frequency sound waves to create cavitation, which enhances the extraction of the analyte from the sample matrix. mdpi.com

Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. mdpi.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has gained popularity for the analysis of various analytes in food and dietary supplements. nih.govnih.gov A modified QuEChERS procedure involves dissolving the sample in a mixture of acetonitrile and methanol, followed by vortexing, sonication, and centrifugation. The resulting supernatant is then mixed with a QuEChERS salt for further extraction and purification. nih.gov

The selection of an appropriate solvent system is critical for achieving high extraction efficiency. Solvents like acetonitrile, methanol, and combinations thereof have been successfully used for extracting this compound and its analogues. nih.govresearchgate.net

Validation Parameters for Analytical Methods

To ensure the reliability and accuracy of analytical data, the methods used for the detection and quantification of this compound must be thoroughly validated. adryan.com Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include selectivity, linearity, limits of detection (LOD), limits of quantification (LOQ), accuracy, and precision. globalresearchonline.neteuropa.eu

Selectivity/Specificity: This parameter demonstrates the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu Chromatographic techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) offer high selectivity. nih.govresearchgate.net

Linearity: Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. globalresearchonline.net This is typically evaluated by analyzing a series of standards at different concentrations and examining the correlation coefficient (r²) of the resulting calibration curve, which should ideally be close to 1. nih.govscispace.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. finishingandcoating.com The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. finishingandcoating.com For this compound, LODs and LOQs have been reported in the nanogram per gram (ng/g) or nanogram per milliliter (ng/mL) range, indicating high sensitivity of the analytical methods. nih.govkoreascience.kr

Accuracy: Accuracy represents the closeness of the test results obtained by the method to the true value. europa.eu It is often assessed by performing recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is measured. scispace.com

Precision: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

The table below summarizes typical validation parameters for the analysis of this compound and other phosphodiesterase type 5 (PDE-5) inhibitors in various matrices.

| Validation Parameter | Typical Acceptance Criteria | Reference |

| Selectivity | No interference at the retention time of the analyte. | europa.eu |

| Linearity (r²) | ≥ 0.99 | nih.govscispace.com |

| LOD | Signal-to-noise ratio of 3:1 | koreascience.kr |

| LOQ | Signal-to-noise ratio of 10:1 | koreascience.kr |

| Accuracy (% Recovery) | Typically within 80-120% | scispace.comresearchgate.net |

| Precision (% RSD) | ≤ 15% | scispace.comdemarcheiso17025.com |

Applications in Non-Human Matrix Analysis

The primary application of analytical methods for this compound is the screening of dietary supplements and food products for the presence of this undeclared synthetic compound. biosynth.comjst.go.jp Regulatory bodies worldwide routinely conduct surveillance to identify and recall adulterated products from the market. jst.go.jp

A study that developed a target screening method for 90 PDE-5 inhibitors, including this compound, in five different types of health products (tablets, capsules, protein powder, wine, and beverages) found that 8 out of 286 batches were positive for illegal additives. nih.gov The method utilized ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and demonstrated sufficient sensitivity for routine market supervision. nih.gov

Another area of application is in the analysis of so-called "herbal" or "natural" aphrodisiacs. scispace.comresearchgate.net Numerous studies have reported the adulteration of such products with sildenafil (B151) and its analogues, including this compound. scispace.comresearchgate.netnih.govjddtonline.info The detection of these compounds in products claiming to be all-natural highlights the importance of analytical testing to protect consumers. nih.gov

The following table presents data on the detection of this compound in various non-human matrices as reported in scientific literature.

| Matrix | Analytical Method | Finding | Reference |

| Dietary Supplements | UPLC-MS/MS | This compound detected in 8 of 286 samples. | nih.gov |

| Dietary Supplements | LC-MS/MS | This compound listed as a potential adulterant. | researchgate.net |

| Health Food Product | Not specified | Propoxyphenyl thiosildenafil (B29118), a related analogue, was isolated. | sci-hub.st |

| Herbal Products | HPLC | Sildenafil and tadalafil (B1681874) found as adulterants. | researchgate.net |

| Food Supplements | HPLC-UV/MS | Sildenafil and its analogue propoxyphenyl thiosildenafil detected. | nih.gov |

Mechanistic and Structural Insights from Biochemical and Computational Studies

Theoretical Framework of Phosphodiesterase Type 5 (PDE5) Enzyme Inhibition

Phosphodiesterase type 5 (PDE5) is a key enzyme in the regulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. wikipedia.orgwikipedia.org In various tissues, including the corpus cavernosum of the penis and the pulmonary vasculature, the release of nitric oxide (NO) activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. oup.comnih.gov This increase in intracellular cGMP concentration activates protein kinase G (PKG), leading to a cascade of events that results in smooth muscle relaxation and vasodilation. nih.govmdpi.com

The primary role of the PDE5 enzyme is to hydrolyze cGMP to its inactive form, 5'-guanosine monophosphate (5'-GMP), thereby terminating the signaling cascade. oup.commdpi.com PDE5 inhibitors, such as sildenafil (B151) and its analogues, are compounds that competitively bind to the catalytic site of the PDE5 enzyme. oup.comresearchgate.net This competitive inhibition prevents the degradation of cGMP, leading to its accumulation and an enhanced physiological response to NO. wikipedia.orgoup.com The molecular structure of these inhibitors often mimics that of the natural substrate, cGMP, allowing them to fit into the active site. wikipedia.org The inhibition of PDE5 is a contingent mechanism, meaning it only potentiates the effects of NO when the NO/cGMP pathway is already activated by sexual stimulation. oup.com

The specificity of PDE5 inhibitors for the PDE5 enzyme over other phosphodiesterase isoforms is a critical aspect of their therapeutic action and is determined by the intricate network of hydrogen bonds and other interactions within the enzyme's active site. wikipedia.org While PDE5 is highly expressed in the corpus cavernosum and lungs, its presence in other tissues like the brain, kidneys, and platelets contributes to the broader physiological effects of PDE5 inhibitors. wikipedia.orgmdpi.com

Molecular Modeling and Computational Chemistry of Dichlorodenafil

Computational studies have been instrumental in understanding the structure and reactivity of this compound, an unapproved analogue of sildenafil. science.govscience.gov These in silico methods provide insights into its interaction with the PDE5 enzyme at a molecular level.

Molecular docking simulations are employed to predict the binding orientation and affinity of a ligand to its target protein. In the case of this compound, docking studies place the molecule within the catalytic pocket of the PDE5 enzyme. mdpi.comeuropeanreview.org The active site of PDE5 is known to accommodate inhibitors through a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.comnih.gov

Key residues within the PDE5 active site that are crucial for inhibitor binding include Gln817 and Phe820. nih.govresearchgate.net Docking studies with sildenafil derivatives have shown that the pyrazolopyrimidinone (B8486647) core of the inhibitor typically forms hydrogen bonds with Gln817. rasayanjournal.co.in The substituted phenyl group of the inhibitor often engages in hydrophobic interactions and can stack against the phenylalanine residue. nih.gov For this compound, it is predicted that its core structure orients similarly to sildenafil, allowing for these critical interactions that stabilize the enzyme-inhibitor complex. mdpi.comrasayanjournal.co.in The specific substitutions on the phenyl ring of this compound will influence its precise binding mode and affinity. rasayanjournal.co.in

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. science.gov

For sildenafil and its analogues, Density Functional Theory (DFT) has been used to calculate the energies of the HOMO and LUMO. science.gov From these energies, global chemical reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be determined. science.govmdpi.com These descriptors provide a quantitative measure of the molecule's reactivity and can be correlated with its biological activity. science.gov Computational studies on this compound have utilized these methods to understand its electronic structure and predict its reactivity. science.govresearchgate.net

The three-dimensional (3D) structure of a molecule is fundamental to its interaction with a biological target. researchgate.net For this compound, its 3D conformation determines how well it fits into the binding pocket of the PDE5 enzyme. Computational methods can generate and visualize the 3D structure of this compound. science.govresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution on the surface of a molecule. schrodinger.comuni-muenchen.de The MEP map shows regions of positive and negative electrostatic potential, which are crucial for understanding non-covalent interactions, such as those between a ligand and its receptor. uni-muenchen.deniscpr.res.in The MEP map of this compound would highlight the electronegative regions, likely around the oxygen and nitrogen atoms, which are potential sites for hydrogen bonding with the PDE5 active site. uni-muenchen.deunil.ch The electrostatic potential is typically mapped onto the molecule's van der Waals or solvent-accessible surface. uni-muenchen.deniscpr.res.in

Structure-Activity Relationship (SAR) Studies of Sildenafil Analogues Relevant to this compound

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. scbt.com For sildenafil and its analogues, including this compound, SAR studies focus on how modifications to different parts of the molecule affect its interaction with the PDE5 enzyme. nih.govnih.gov

The core pyrazolopyrimidinone scaffold of sildenafil is essential for its inhibitory activity, as it mimics the guanine (B1146940) base of cGMP and forms key hydrogen bonds with the PDE5 active site. nih.govrasayanjournal.co.in Modifications to the substituents on this core can significantly alter potency and selectivity.

The ethoxyphenyl group of sildenafil fits into a hydrophobic pocket of the active site. nih.gov Changes to the alkoxy group can influence the binding affinity. For instance, the removal of the methoxy (B1213986) group from the phenyl moiety in some sildenafil derivatives has been shown to affect their interaction with PDE5. rasayanjournal.co.in In this compound, the specific substitutions on the phenyl ring are critical determinants of its interaction profile. science.gov

The sulfonamide group and the N-methylpiperazine moiety of sildenafil also contribute to its binding. SAR studies have explored replacing the piperazine (B1678402) ring with other cyclic amines or modifying the sulfonamide group to optimize interactions. nih.gov The structural differences between various PDE5 inhibitors, such as sildenafil, vardenafil (B611638), and tadalafil (B1681874), lie in these substituent groups, which account for their different pharmacokinetic and pharmacodynamic properties. wikipedia.orgnih.gov The addition or deletion of functional groups, as seen in many sildenafil analogues, can lead to compounds with altered pharmacological actions. hkmj.org

In Vitro Enzymatic Inhibition Assays

In vitro enzymatic inhibition assays are used to determine the potency of a compound in inhibiting a specific enzyme, in this case, PDE5. researchgate.netosti.gov These assays are crucial for characterizing the activity of new compounds like this compound without involving human subjects.

One common method is a fluorescence polarization-based assay. researchgate.net In this type of assay, a fluorescently labeled cGMP substrate is used. When the PDE5 enzyme is active, it hydrolyzes the labeled cGMP, and the resulting smaller molecule has a lower fluorescence polarization. If an inhibitor like this compound is present, it will prevent the hydrolysis of the labeled cGMP, and the fluorescence polarization will remain high. researchgate.netuts.edu.au The concentration of the inhibitor required to reduce the enzyme activity by 50% is known as the IC50 value, which is a standard measure of inhibitor potency. researchgate.net

Another approach involves a dual biochemical reaction system where the GMP produced by PDE5 is further converted to inorganic phosphate (B84403) (Pi) by another enzyme, such as calf intestinal alkaline phosphatase (CIAP). The amount of Pi generated can then be quantified using a colorimetric method, for example, with malachite green, which changes color in the presence of Pi. f1000research.com The inhibition of PDE5 by a compound like this compound would result in a lower production of Pi. f1000research.com

These assays have been used to screen for the presence of PDE5 inhibitors in various products and can be adapted to quantify the inhibitory activity of specific compounds like this compound. researchgate.netosti.gov For example, a PDE5 inhibition assay was used to identify the presence of an unknown PDE5 inhibitor in a sample which was later identified. researchgate.net

Q & A

Basic Research Questions

Q. What are the key analytical methods for characterizing Dichlorodenafil in biological matrices, and how should they be validated?

- Methodological Answer : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for quantification, ensuring validation parameters (linearity, precision, accuracy, limit of detection) meet ICH guidelines. Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation. Include matrix-matched calibration curves to account for biological interference .

- Data Consideration : Report intra- and inter-day variability metrics and compare with established thresholds for small-molecule pharmaceuticals .

Q. How can researchers identify literature gaps in this compound pharmacology using existing databases?

- Methodological Answer : Conduct systematic reviews using PubMed, Scopus, and Web of Science with Boolean operators (e.g., "this compound AND pharmacokinetics NOT sildenafil"). Apply the PICO framework (Population: in vitro/in vivo models; Intervention: dosage regimes; Comparison: analogs; Outcome: efficacy/toxicity) to filter studies. Use tools like CADIMA to map evidence and highlight discrepancies in mechanistic data .

Q. What in vitro assays are most suitable for preliminary screening of this compound’s phosphodiesterase inhibition activity?

- Methodological Answer : Employ fluorometric cAMP/cGMP assays with recombinant PDE isoforms (e.g., PDE5A1). Normalize activity against positive controls (e.g., sildenafil) and use dose-response curves to calculate IC50 values. Validate findings with radioligand binding assays to rule off-target effects .

Advanced Research Questions

Q. How should researchers design a controlled study to assess this compound’s off-target effects while minimizing confounding variables?

- Methodological Answer : Use a multi-arm design with staggered dosing in preclinical models (e.g., Sprague-Dawley rats). Apply propensity score matching to control for age, weight, and metabolic variability. Incorporate RNA sequencing to identify transcriptomic off-target pathways and validate with siRNA knockdown experiments .

- Data Contradiction Analysis : If conflicting results arise (e.g., hepatotoxicity in some studies but not others), perform meta-regression to assess covariates like dosing intervals or species-specific metabolic pathways .

Q. What methodologies resolve contradictions in this compound’s pharmacokinetic data across species?

- Methodological Answer : Apply allometric scaling to extrapolate human pharmacokinetics from rodent data, adjusting for species-specific cytochrome P450 activity. Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption-distribution profiles. Validate with microdosing trials in human volunteers, paired with LC-MS/MS monitoring .

Q. How can computational models improve the prediction of this compound’s drug-drug interaction potential?

- Methodological Answer : Utilize molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with CYP3A4 and P-glycoprotein. Cross-reference with clinical data from DrugBank and clinicaltrials.gov . Validate predictions using bidirectional transport assays in Caco-2 cells .

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound’s efficacy studies?

- Methodological Answer : Apply mixed-effects modeling (e.g., NONMEM) to account for inter-individual variability. Use the Emax model to estimate maximal effect and EC50. For non-monotonic responses, employ Bayesian hierarchical models to identify inflection points .

Guidelines for Rigorous Research Design

- Literature Review : Differentiate primary sources (e.g., peer-reviewed studies on this compound’s crystal structure) from secondary sources (review articles) to avoid citation bias .

- Ethical Compliance : For human cell line studies, obtain IRB approval and document consent procedures per Declaration of Helsinki guidelines .

- Data Reproducibility : Share raw datasets and analysis code via repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.